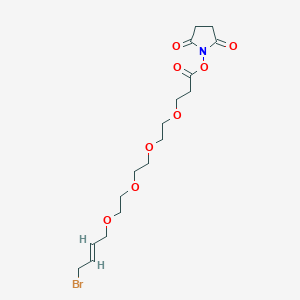
Acenaphtho(1,2-b)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acenaphtho(1,2-b)pyrazine can be synthesized through various methods. One common approach involves the cyclization of acenaphthylene-1,2-dione with appropriate nitrogen-containing reagents. For instance, a typical synthetic route includes the bromination of acenaphthylene-1,2-dione followed by cyclization and subsequent reactions to form the desired pyrazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphtho(1,2-b)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Acenaphtho(1,2-b)pyrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acenaphtho(1,2-b)pyrazine and its derivatives often involves interaction with DNA or other biological macromolecules. For instance, some derivatives act as DNA intercalators, inserting themselves between base pairs and disrupting normal cellular processes. This can lead to inhibition of cell growth or induction of cell death, making these compounds potential candidates for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphtho(1,2-b)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Acenaphthoquinone: Contains a quinone moiety and is used in various synthetic applications.
Acenaphtho(1,2-b)thieno[3,4-e]pyrazine: A thieno-fused derivative with unique electronic properties.
Uniqueness
Acenaphtho(1,2-b)pyrazine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials with specific optical and electronic characteristics, as well as in the development of biologically active compounds .
Eigenschaften
CAS-Nummer |
206-52-0 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-4-2-6-11-12(9)10(5-1)13-14(11)16-8-7-15-13/h1-8H |
InChI-Schlüssel |
UEZUVIWRSYLYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NC=CN=C4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)
![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)

![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)
![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)



![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)


![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
